Role of 1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine in ferroptosis pathways
Role of 1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine in ferroptosis pathways
For Researchers, Scientists, and Drug Development Professionals
March 25, 2026
Abstract
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegeneration, and ischemia-reperfusion injury.[1][2] Central to the execution of ferroptosis is the oxidative modification of specific phospholipid species. This technical guide provides a comprehensive examination of the pivotal role of 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) in the ferroptotic pathway. We will delve into the molecular mechanisms governing its synthesis, its direct involvement in lipid peroxidation, and its function as a critical signaling molecule. Furthermore, this guide will present detailed experimental protocols for the study of SAPE in ferroptosis, offering field-proven insights for researchers and drug development professionals seeking to understand and therapeutically target this pathway.
Introduction: The Centrality of Phospholipid Peroxidation in Ferroptosis
Ferroptosis is biochemically characterized by the overwhelming accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids (PUFAs).[3][4] Unlike other forms of regulated cell death, ferroptosis is not dependent on caspase activity but rather on the availability of intracellular iron and the enzymatic and non-enzymatic oxidation of membrane lipids.[5][6] The enzyme glutathione peroxidase 4 (GPX4) stands as the primary defense against ferroptosis, utilizing glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[7][8] Inhibition or depletion of GPX4 activity leads to the uncontrolled accumulation of lipid peroxides, culminating in membrane damage and cell death.[9][10]
Among the various phospholipid species, those containing arachidonic acid (AA) and adrenic acid (AdA) have been identified as the primary substrates for ferroptotic lipid peroxidation.[3][11] Specifically, 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) and its oxidized derivatives have emerged as key players in the execution and signaling of ferroptosis.[11][12] This guide will elucidate the multifaceted role of SAPE in this intricate cell death pathway.
The Biosynthesis and Metabolism of SAPE: A Prerequisite for Ferroptosis
The cellular abundance of SAPE is a critical determinant of ferroptosis sensitivity. Its synthesis involves a series of enzymatic steps that incorporate arachidonic acid into the PE backbone.
The Role of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 is a crucial enzyme that catalyzes the conversion of free arachidonic acid into arachidonoyl-CoA.[13][14] This activation step is essential for the subsequent incorporation of arachidonic acid into phospholipids.[15] Studies have consistently shown that cells lacking ACSL4 are resistant to ferroptosis, highlighting the indispensable role of this enzyme in generating the necessary substrate for lipid peroxidation.[13][16] Pharmacological inhibition of ACSL4 has also been demonstrated to protect against ferroptosis.[13]
The Function of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
Once activated, arachidonoyl-CoA is esterified into lysophosphatidylethanolamine by LPCAT3, forming SAPE.[3][17] LPCAT3 exhibits a preference for incorporating PUFAs, including arachidonic acid, into phospholipids.[18][19] The coordinated action of ACSL4 and LPCAT3 is therefore essential for enriching cellular membranes with SAPE, thereby sensitizing cells to ferroptosis.[20][21]
The Pro-Ferroptotic Functions of SAPE
SAPE and its oxidized derivatives play a dual role in ferroptosis: they are both the primary substrate for lipid peroxidation and a signaling molecule that propagates the death signal.
SAPE as a Substrate for Lipid Peroxidation
The presence of two arachidonoyl chains in SAPE makes it highly susceptible to oxidation. The double bonds within these fatty acid chains are readily attacked by reactive oxygen species (ROS) in the presence of iron, leading to the formation of lipid hydroperoxides (SAPE-OOH).[11][22] This process can be initiated by lipoxygenases (LOXs) and other iron-containing enzymes.[3][11] The accumulation of SAPE-OOH disrupts membrane integrity, leading to increased permeability and eventual cell lysis, the hallmark of ferroptotic cell death.[4]
Oxidized SAPE (SAPE-OOH) as a "Death Signal"
Beyond its structural role in membrane damage, oxidized SAPE (specifically 1-stearoyl-2-15-HpETE-sn-glycero-3-phosphatidylethanolamine, or SAPE-OOH) has been identified as a critical signaling molecule in ferroptosis.[11][12]
3.2.1. The "Eat-Me" Signal for Phagocytosis
SAPE-OOH exposed on the outer leaflet of the plasma membrane of ferroptotic cells acts as an "eat-me" signal, promoting their recognition and engulfment by macrophages.[23][24] This interaction is mediated by the Toll-like receptor 2 (TLR2) on the surface of macrophages, which directly recognizes SAPE-OOH.[23][25] This clearance mechanism is crucial for preventing the release of pro-inflammatory cellular contents and maintaining tissue homeostasis.[26]
3.2.2. Propagation of the Ferroptotic Signal
Exogenously added SAPE-OOH can induce ferroptosis in cells, even in the absence of other ferroptosis inducers.[11][12] This suggests that the generation of SAPE-OOH is not only a consequence of ferroptosis but also a key driver of the process.
Experimental Methodologies for Studying SAPE in Ferroptosis
The investigation of SAPE's role in ferroptosis requires a combination of lipidomic analysis, cell-based assays, and molecular biology techniques.
Lipidomic Analysis of SAPE and its Oxidized Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the identification and quantification of SAPE and SAPE-OOH.[27][28]
Table 1: Key Parameters for LC-MS-based Redox Phospholipidomics
| Parameter | Specification |
| Chromatography | Normal-phase liquid chromatography |
| Mass Spectrometry | High-resolution mass spectrometer (e.g., Orbitrap) |
| Ionization Mode | Negative ion mode for phospholipid analysis |
| Scan Range | m/z 400–1800 |
| MS/MS Fragmentation | Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to identify fatty acyl chains and head groups |
This table provides a general overview. Specific parameters may need to be optimized based on the instrument and experimental goals.[29]
Cellular Assays to Assess the Role of SAPE in Ferroptosis
4.2.1. Induction and Inhibition of Ferroptosis
-
Inducers:
-
Inhibitors:
4.2.2. Measurement of Lipid Peroxidation
The C11-BODIPY 581/591 probe is a fluorescent sensor widely used to detect lipid peroxidation.[27][30] Upon oxidation, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[31]
Molecular Biology Techniques
-
Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to deplete key enzymes like ACSL4 and LPCAT3 can confirm their role in SAPE synthesis and ferroptosis sensitivity.[13][18]
-
Gene Overexpression: Overexpressing ACSL4 or LPCAT3 can sensitize cells to ferroptosis.[16][18]
Signaling Pathways and Logical Relationships
The Central Role of SAPE in Ferroptosis Execution
Caption: Workflow for studying SAPE's role in ferroptosis.
Therapeutic Implications and Future Directions
The central role of SAPE in ferroptosis pathways presents exciting opportunities for therapeutic intervention in a range of diseases.
-
Cancer Therapy: Many cancer cells, particularly those with high levels of ACSL4 expression, are sensitive to ferroptosis-inducing agents. [13][32]Targeting the SAPE biosynthesis pathway could be a viable strategy to enhance the efficacy of cancer therapies.
-
Neurodegenerative Diseases: Ferroptosis has been implicated in the pathogenesis of several neurodegenerative disorders. [33]Modulating SAPE metabolism could offer a neuroprotective strategy.
-
Ischemia-Reperfusion Injury: The damage caused by the restoration of blood flow to ischemic tissues is partly mediated by ferroptosis. [2]Inhibitors of the SAPE pathway could mitigate this damage.
Future research should focus on developing more specific inhibitors of ACSL4 and LPCAT3 and further elucidating the downstream signaling events initiated by SAPE-OOH. A deeper understanding of the tissue-specific regulation of SAPE metabolism will also be crucial for the development of targeted therapies with minimal off-target effects.
Conclusion
1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine is not merely a structural component of cell membranes but a central player in the intricate process of ferroptosis. Its synthesis, oxidation, and signaling functions are all critical for the execution of this unique form of regulated cell death. The experimental methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of SAPE in health and disease. As our understanding of ferroptosis continues to evolve, the therapeutic targeting of SAPE and its metabolic pathways holds immense promise for the treatment of a wide array of human disorders.
References
- Kagan, V. E., Mao, G., Qu, F., Angeli, J. P. F., Doll, S., Croix, C. S., ... & Conrad, M. (2017). Oxidized arachidonic/adrenic phosphatidylethanolamines navigate cells to ferroptosis.
- Zhang, Z., Li, Y., Zhou, L., & Li, W. (2022). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. In Ferroptosis (pp. 139-149). Humana, New York, NY.
- Chen, Y., Chen, S., Abe, Y., & Inoue, H. (2023). Phosphatidylethanolamines link ferroptosis and autophagy during appressorium formation of rice blast fungus. bioRxiv, 2023-07.
- Tang, D., & Kroemer, G. (Eds.). (2020). Ferroptosis: methods and protocols. Springer US.
- Leonelli, M., & Verpoorte, R. (2022). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Metabolites, 12(11), 1083.
- Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2.
- Jiang, X., Stockwell, B. R., & Conrad, M. (2021). Ferroptosis: mechanisms, biology and role in disease. Nature Reviews Molecular Cell Biology, 22(4), 266-282.
- Hirata, Y., & Ushida, K. (2021). Lipid Metabolism and Ferroptosis. Metabolites, 11(3), 153.
- Nguyen, C. T. N., & Kang, J. S. (2022). Mass spectrometry-based approaches to explore metabolism regulating ferroptosis. BMB reports, 55(9), 413.
- Doll, S., Proneth, B., Tyurina, Y. Y., Panzilius, E., Kobayashi, S., Ingold, I., ... & Conrad, M. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Iron Metabolism in Cells Using Ferroptosis-IN-6.
- Luo, X., He, R. R., & Gao, H. Y. (2021). SAPE-OOH serves as a crucial oxidized phospholipid for TLR2 ubiquitination.
- Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2.
- Yuan, H., Li, X., Zhang, X., Kang, R., & Tang, D. (2016). Identification of ACSL4 as a biomarker and contributor of ferroptosis.
- Li, Y., & Li, W. (2023). Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism. Signal Transduction and Targeted Therapy, 8(1), 1-13.
- Li, Y., Li, S., Wang, M., & Li, W. (2023). Exploring the Mechanism of Ferroptosis Induction by Sappanone A in Cancer: Insights into the Mitochondrial Dysfunction Mediated by NRF2/xCT/GPX4 Axis. Cancers, 15(13), 3462.
- Stockwell, B. R., & Jiang, X. (2020). Protocol for detection of ferroptosis in cultured cells. STAR protocols, 1(2), 100083.
- Zhang, Y., & Sun, C. (2022). Ferroptosis as a therapeutic target for inflammation-related intestinal diseases. Frontiers in Immunology, 13, 965170.
- Nguyen, C. T. N., & Kang, J. S. (2022). Mass spectrometry-based approaches to explore metabolism regulating ferroptosis. BMB reports, 55(9), 413.
- Chen, X., Li, J., Kang, R., Klionsky, D. J., & Tang, D. (2021).
- Li, Y., & Li, W. (2023). ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis. Signal Transduction and Targeted Therapy, 8(1), 1-3.
- Schöttl, T., & Fromme, T. (2022). The Capability to Undergo ACSL4-Mediated Ferroptosis Is Acquired During Brown-like Adipogenesis and Affected by Hypoxia. International Journal of Molecular Sciences, 23(16), 9104.
- Chen, X., Kang, R., Kroemer, G., & Tang, D. (2021). Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy.
- Chen, X., Li, J., Kang, R., Klionsky, D. J., & Tang, D. (2021). GPX4 in cell death, autophagy, and disease. Antioxidants & redox signaling, 34(15), 1215-1233.
- Jiang, X., & Stockwell, B. R. (2020). Ferroptosis at the intersection of lipid metabolism and cellular signaling. Annual review of cell and developmental biology, 36, 39-61.
- D’Alessandro, A., & Nemkov, T. (2021). GPX4 regulates lipid peroxidation and ferroptosis of stored red blood cells.
- Li, Y., Li, S., Wang, M., & Li, W. (2023). LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity. Antioxidants & Redox Signaling, 39(7-9), 491-511.
- Seibt, T., Proneth, B., & Conrad, M. (2019). Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it?. Molecules, 24(4), 693.
- ResearchGate. (n.d.).
- Chen, X., & Tang, D. (2021). The application of approaches in detecting ferroptosis.
- ResearchGate. (n.d.).
- Li, J., Cao, F., Yin, H. L., Huang, Z. J., Lin, Z. T., Mao, N., ... & Wang, G. (2020). Ferroptosis: from mechanisms to applications in health and disease.
- Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2.
- Cell Signaling Technology. (2021, June 15).
- Sharma, P., & Kumar, P. (2023). ROS induced lipid peroxidation and their role in ferroptosis. Frontiers in Cell and Developmental Biology, 11, 1243301.
- Chen, X., & Tang, D. (2024). Ferroptosis: mechanisms and therapeutic targets. Molecular Cancer, 23(1), 1-22.
- Li, Y., & Li, W. (2025). Ferroptosis: Disease Associations and Therapeutic Target Exploration. Journal of Molecular Neuroscience, 1-13.
- ResearchGate. (n.d.). LC-MS-Based Redox Phosphoipidomics Analysis in Ferroptosis.
- Wu, J., & Wang, Y. (2021). Mechanisms of Modulation of Ferroptosis and Its Role in Central Nervous System Diseases. Frontiers in Cell and Developmental Biology, 9, 691975.
- Li, Y., & Li, W. (2023). Targeting Ferroptosis as a Promising Therapeutic Strategy for Ischemia-Reperfusion Injury. International Journal of Molecular Sciences, 24(13), 10839.
- Chen, X., & Tang, D. (2022). Current insights into the functional roles of ferroptosis in musculoskeletal diseases and therapeutic implications. Frontiers in Cell and Developmental Biology, 10, 928383.
- Lipotype GmbH. (n.d.). Lipids promote ferroptosis in cancer cells.
- Latunde-Dada, G. O. (2017). Ferroptosis: Role of lipid peroxidation, iron and ferritinophagy. Biochimica et Biophysica Acta (BBA)-General Subjects, 1861(8), 1893-1900.
- MedchemExpress.com. (n.d.). 1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine (DAPE).
For Researchers, Scientists, and Drug Development Professionals
March 25, 2026
Abstract
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegeneration, and ischemia-reperfusion injury. [1][2]Central to the execution of ferroptosis is the oxidative modification of specific phospholipid species. This technical guide provides a comprehensive examination of the pivotal role of 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) in the ferroptotic pathway. We will delve into the molecular mechanisms governing its synthesis, its direct involvement in lipid peroxidation, and its function as a critical signaling molecule. Furthermore, this guide will present detailed experimental protocols for the study of SAPE in ferroptosis, offering field-proven insights for researchers and drug development professionals seeking to understand and therapeutically target this pathway.
Introduction: The Centrality of Phospholipid Peroxidation in Ferroptosis
Ferroptosis is biochemically characterized by the overwhelming accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids (PUFAs). [3][4]Unlike other forms of regulated cell death, ferroptosis is not dependent on caspase activity but rather on the availability of intracellular iron and the enzymatic and non-enzymatic oxidation of membrane lipids. [5][6]The enzyme glutathione peroxidase 4 (GPX4) stands as the primary defense against ferroptosis, utilizing glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. [7][8]Inhibition or depletion of GPX4 activity leads to the uncontrolled accumulation of lipid peroxides, culminating in membrane damage and cell death. [9][10] Among the various phospholipid species, those containing arachidonic acid (AA) and adrenic acid (AdA) have been identified as the primary substrates for ferroptotic lipid peroxidation. [3][11]Specifically, 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) and its oxidized derivatives have emerged as key players in the execution and signaling of ferroptosis. [11][12]This guide will elucidate the multifaceted role of SAPE in this intricate cell death pathway.
The Biosynthesis and Metabolism of SAPE: A Prerequisite for Ferroptosis
The cellular abundance of SAPE is a critical determinant of ferroptosis sensitivity. Its synthesis involves a series of enzymatic steps that incorporate arachidonic acid into the PE backbone.
2.1. The Role of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 is a crucial enzyme that catalyzes the conversion of free arachidonic acid into arachidonoyl-CoA. [13][14]This activation step is essential for the subsequent incorporation of arachidonic acid into phospholipids. [15]Studies have consistently shown that cells lacking ACSL4 are resistant to ferroptosis, highlighting the indispensable role of this enzyme in generating the necessary substrate for lipid peroxidation. [13][16]Pharmacological inhibition of ACSL4 has also been demonstrated to protect against ferroptosis. [13]
2.2. The Function of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
Once activated, arachidonoyl-CoA is esterified into lysophosphatidylethanolamine by LPCAT3, forming SAPE. [3][17]LPCAT3 exhibits a preference for incorporating PUFAs, including arachidonic acid, into phospholipids. [18][19]The coordinated action of ACSL4 and LPCAT3 is therefore essential for enriching cellular membranes with SAPE, thereby sensitizing cells to ferroptosis. [20][21]
The Pro-Ferroptotic Functions of SAPE
SAPE and its oxidized derivatives play a dual role in ferroptosis: they are both the primary substrate for lipid peroxidation and a signaling molecule that propagates the death signal.
3.1. SAPE as a Substrate for Lipid Peroxidation
The presence of two arachidonoyl chains in SAPE makes it highly susceptible to oxidation. The double bonds within these fatty acid chains are readily attacked by reactive oxygen species (ROS) in the presence of iron, leading to the formation of lipid hydroperoxides (SAPE-OOH). [11][22]This process can be initiated by lipoxygenases (LOXs) and other iron-containing enzymes. [3][11]The accumulation of SAPE-OOH disrupts membrane integrity, leading to increased permeability and eventual cell lysis, the hallmark of ferroptotic cell death. [4]
3.2. Oxidized SAPE (SAPE-OOH) as a "Death Signal"
Beyond its structural role in membrane damage, oxidized SAPE (specifically 1-stearoyl-2-15-HpETE-sn-glycero-3-phosphatidylethanolamine, or SAPE-OOH) has been identified as a critical signaling molecule in ferroptosis. [11][12]
SAPE-OOH exposed on the outer leaflet of the plasma membrane of ferroptotic cells acts as an "eat-me" signal, promoting their recognition and engulfment by macrophages. [23][24]This interaction is mediated by the Toll-like receptor 2 (TLR2) on the surface of macrophages, which directly recognizes SAPE-OOH. [23][25]This clearance mechanism is crucial for preventing the release of pro-inflammatory cellular contents and maintaining tissue homeostasis. [26]
Exogenously added SAPE-OOH can induce ferroptosis in cells, even in the absence of other ferroptosis inducers. [11][12]This suggests that the generation of SAPE-OOH is not only a consequence of ferroptosis but also a key driver of the process.
Experimental Methodologies for Studying SAPE in Ferroptosis
The investigation of SAPE's role in ferroptosis requires a combination of lipidomic analysis, cell-based assays, and molecular biology techniques.
4.1. Lipidomic Analysis of SAPE and its Oxidized Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the identification and quantification of SAPE and SAPE-OOH. [27][28]
| Parameter | Specification |
| Chromatography | Normal-phase liquid chromatography |
| Mass Spectrometry | High-resolution mass spectrometer (e.g., Orbitrap) |
| Ionization Mode | Negative ion mode for phospholipid analysis |
| Scan Range | m/z 400–1800 |
| MS/MS Fragmentation | Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to identify fatty acyl chains and head groups |
This table provides a general overview. Specific parameters may need to be optimized based on the instrument and experimental goals. [29]
4.2. Cellular Assays to Assess the Role of SAPE in Ferroptosis
-
Inducers:
-
Erastin: Inhibits the system Xc- cystine/glutamate antiporter, leading to GSH depletion.
-
RSL3: Directly inhibits GPX4. [11] * SAPE-OOH: Directly induces ferroptosis. [12]* Inhibitors:
-
Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1): Radical-trapping antioxidants that inhibit lipid peroxidation.
-
Deferoxamine (DFO): An iron chelator. [6] * Triacsin C: An inhibitor of ACSL4. [11]
-
The C11-BODIPY 581/591 probe is a fluorescent sensor widely used to detect lipid peroxidation. [27][30]Upon oxidation, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy. [31]
4.3. Molecular Biology Techniques
-
Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to deplete key enzymes like ACSL4 and LPCAT3 can confirm their role in SAPE synthesis and ferroptosis sensitivity. [13][18]* Gene Overexpression: Overexpressing ACSL4 or LPCAT3 can sensitize cells to ferroptosis. [16][18]
Signaling Pathways and Logical Relationships
5.1. The Central Role of SAPE in Ferroptosis Execution
Caption: Biosynthesis and oxidation of SAPE leading to ferroptosis.
5.2. Experimental Workflow for Investigating SAPE in Ferroptosis
Caption: Workflow for studying SAPE's role in ferroptosis.
Therapeutic Implications and Future Directions
The central role of SAPE in ferroptosis pathways presents exciting opportunities for therapeutic intervention in a range of diseases.
-
Cancer Therapy: Many cancer cells, particularly those with high levels of ACSL4 expression, are sensitive to ferroptosis-inducing agents. [13][32]Targeting the SAPE biosynthesis pathway could be a viable strategy to enhance the efficacy of cancer therapies.
-
Neurodegenerative Diseases: Ferroptosis has been implicated in the pathogenesis of several neurodegenerative disorders. [33]Modulating SAPE metabolism could offer a neuroprotective strategy.
-
Ischemia-Reperfusion Injury: The damage caused by the restoration of blood flow to ischemic tissues is partly mediated by ferroptosis. [2]Inhibitors of the SAPE pathway could mitigate this damage.
Future research should focus on developing more specific inhibitors of ACSL4 and LPCAT3 and further elucidating the downstream signaling events initiated by SAPE-OOH. A deeper understanding of the tissue-specific regulation of SAPE metabolism will also be crucial for the development of targeted therapies with minimal off-target effects.
Conclusion
1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine is not merely a structural component of cell membranes but a central player in the intricate process of ferroptosis. Its synthesis, oxidation, and signaling functions are all critical for the execution of this unique form of regulated cell death. The experimental methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of SAPE in health and disease. As our understanding of ferroptosis continues to evolve, the therapeutic targeting of SAPE and its metabolic pathways holds immense promise for the treatment of a wide array of human disorders.
References
-
Kagan, V. E., Mao, G., Qu, F., Angeli, J. P. F., Doll, S., Croix, C. S., ... & Conrad, M. (2017). Oxidized arachidonic/adrenic phosphatidylethanolamines navigate cells to ferroptosis. Nature chemical biology, 13(1), 81-90. [Link]
-
Zhang, Z., Li, Y., Zhou, L., & Li, W. (2022). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. In Ferroptosis (pp. 139-149). Humana, New York, NY. [Link]
-
Chen, Y., Chen, S., Abe, Y., & Inoue, H. (2023). Phosphatidylethanolamines link ferroptosis and autophagy during appressorium formation of rice blast fungus. bioRxiv, 2023-07. [Link]
-
Tang, D., & Kroemer, G. (Eds.). (2020). Ferroptosis: methods and protocols. Springer US. [Link]
-
Leonelli, M., & Verpoorte, R. (2022). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Metabolites, 12(11), 1083. [Link]
-
Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2. Cell Death & Differentiation, 28(6), 1971-1989. [Link]
-
Jiang, X., Stockwell, B. R., & Conrad, M. (2021). Ferroptosis: mechanisms, biology and role in disease. Nature Reviews Molecular Cell Biology, 22(4), 266-282. [Link]
-
Hirata, Y., & Ushida, K. (2021). Lipid Metabolism and Ferroptosis. Metabolites, 11(3), 153. [Link]
-
Nguyen, C. T. N., & Kang, J. S. (2022). Mass spectrometry-based approaches to explore metabolism regulating ferroptosis. BMB reports, 55(9), 413. [Link]
-
Doll, S., Proneth, B., Tyurina, Y. Y., Panzilius, E., Kobayashi, S., Ingold, I., ... & Conrad, M. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. Nature chemical biology, 13(1), 91-98. [Link]
-
Luo, X., He, R. R., & Gao, H. Y. (2021). SAPE-OOH serves as a crucial oxidized phospholipid for TLR2 ubiquitination. ResearchGate. [Link]
-
Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2. PubMed. [Link]
-
Yuan, H., Li, X., Zhang, X., Kang, R., & Tang, D. (2016). Identification of ACSL4 as a biomarker and contributor of ferroptosis. Biochemical and Biophysical Research Communications, 478(4), 1338-1343. [Link]
-
Li, Y., & Li, W. (2023). Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism. Signal Transduction and Targeted Therapy, 8(1), 1-13. [Link]
-
Li, Y., Li, S., Wang, M., & Li, W. (2023). Exploring the Mechanism of Ferroptosis Induction by Sappanone A in Cancer: Insights into the Mitochondrial Dysfunction Mediated by NRF2/xCT/GPX4 Axis. Cancers, 15(13), 3462. [Link]
-
Stockwell, B. R., & Jiang, X. (2020). Protocol for detection of ferroptosis in cultured cells. STAR protocols, 1(2), 100083. [Link]
-
Zhang, Y., & Sun, C. (2022). Ferroptosis as a therapeutic target for inflammation-related intestinal diseases. Frontiers in Immunology, 13, 965170. [Link]
-
Nguyen, C. T. N., & Kang, J. S. (2022). Mass spectrometry-based approaches to explore metabolism regulating ferroptosis. BMB reports, 55(9), 413. [Link]
-
Chen, X., Li, J., Kang, R., Klionsky, D. J., & Tang, D. (2021). Ferroptosis: a crucial player in the treatment of cancer. Cancers, 13(12), 3047. [Link]
-
Li, Y., & Li, W. (2023). ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis. Signal Transduction and Targeted Therapy, 8(1), 1-3. [Link]
-
Schöttl, T., & Fromme, T. (2022). The Capability to Undergo ACSL4-Mediated Ferroptosis Is Acquired During Brown-like Adipogenesis and Affected by Hypoxia. International Journal of Molecular Sciences, 23(16), 9104. [Link]
-
Chen, X., Kang, R., Kroemer, G., & Tang, D. (2021). Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy. Cancer Communications, 41(10), 965-983. [Link]
-
Chen, X., Li, J., Kang, R., Klionsky, D. J., & Tang, D. (2021). GPX4 in cell death, autophagy, and disease. Antioxidants & redox signaling, 34(15), 1215-1233. [Link]
-
Jiang, X., & Stockwell, B. R. (2020). Ferroptosis at the intersection of lipid metabolism and cellular signaling. Annual review of cell and developmental biology, 36, 39-61. [Link]
-
D’Alessandro, A., & Nemkov, T. (2021). GPX4 regulates lipid peroxidation and ferroptosis of stored red blood cells. Blood, The Journal of the American Society of Hematology, 138(Supplement 1), 1-2. [Link]
-
Li, Y., Li, S., Wang, M., & Li, W. (2023). LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity. Antioxidants & Redox Signaling, 39(7-9), 491-511. [Link]
-
Seibt, T., Proneth, B., & Conrad, M. (2019). Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it?. Molecules, 24(4), 693. [Link]
-
ResearchGate. (n.d.). The main signaling pathways in ferroptosis. [Link]
-
Chen, X., & Tang, D. (2021). The application of approaches in detecting ferroptosis. Cell Death & Disease, 12(8), 1-13. [Link]
-
ResearchGate. (n.d.). ACSL4 and LPCAT3 promote ferroptosis by facilitating the formation of... [Link]
-
Li, J., Cao, F., Yin, H. L., Huang, Z. J., Lin, Z. T., Mao, N., ... & Wang, G. (2020). Ferroptosis: from mechanisms to applications in health and disease. Cell death & disease, 11(12), 1-13. [Link]
-
Luo, X., Gong, H. B., Gao, H. Y., Wu, Y. P., Sun, W. Y., Li, Z. Q., ... & He, R. R. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2. Cell death and differentiation, 28(6), 1971-1989. [Link]
-
Sharma, P., & Kumar, P. (2023). ROS induced lipid peroxidation and their role in ferroptosis. Frontiers in Cell and Developmental Biology, 11, 1243301. [Link]
-
Chen, X., & Tang, D. (2024). Ferroptosis: mechanisms and therapeutic targets. Molecular Cancer, 23(1), 1-22. [Link]
-
Li, Y., & Li, W. (2025). Ferroptosis: Disease Associations and Therapeutic Target Exploration. Journal of Molecular Neuroscience, 1-13. [Link]
-
ResearchGate. (n.d.). LC-MS-Based Redox Phosphoipidomics Analysis in Ferroptosis. [Link]
-
Wu, J., & Wang, Y. (2021). Mechanisms of Modulation of Ferroptosis and Its Role in Central Nervous System Diseases. Frontiers in Cell and Developmental Biology, 9, 691975. [Link]
-
Li, Y., & Li, W. (2023). Targeting Ferroptosis as a Promising Therapeutic Strategy for Ischemia-Reperfusion Injury. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Chen, X., & Tang, D. (2022). Current insights into the functional roles of ferroptosis in musculoskeletal diseases and therapeutic implications. Frontiers in Cell and Developmental Biology, 10, 928383. [Link]
-
Lipotype GmbH. (n.d.). Lipids promote ferroptosis in cancer cells. [Link]
-
Latunde-Dada, G. O. (2017). Ferroptosis: Role of lipid peroxidation, iron and ferritinophagy. Biochimica et Biophysica Acta (BBA)-General Subjects, 1861(8), 1893-1900. [Link]
Sources
- 1. Ferroptosis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ferroptosis as a Promising Therapeutic Strategy for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 5. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. esmed.org [esmed.org]
- 10. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ferroptosis: Role of lipid peroxidation, iron and ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Ferroptosis as a therapeutic target for inflammation-related intestinal diseases [frontiersin.org]
- 27. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 28. Mass spectrometry-based approaches to explore metabolism regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Mechanisms of Modulation of Ferroptosis and Its Role in Central Nervous System Diseases [frontiersin.org]
